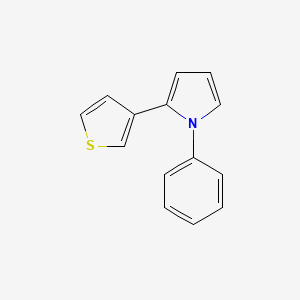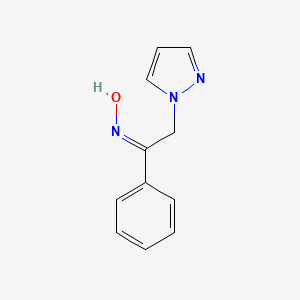
(1E)-1-Phenyl-2-(1H-pyrazol-1-YL)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine is an organic compound that features a phenyl group, a pyrazole ring, and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine typically involves the condensation of 1-phenyl-2-(1H-pyrazol-1-yl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl or pyrazole derivatives.
Applications De Recherche Scientifique
(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of (E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyrazole rings can interact with hydrophobic pockets in proteins, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone
- 2-(1H-pyrazol-1-yl)pyridine
- 1-Phenyl-1H-pyrazole
Uniqueness
(E)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this functional group .
Propriétés
Formule moléculaire |
C11H11N3O |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(NZ)-N-(1-phenyl-2-pyrazol-1-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11+ |
Clé InChI |
JCFGIQDGEVEYRN-ACCUITESSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/O)/CN2C=CC=N2 |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide](/img/structure/B11724011.png)
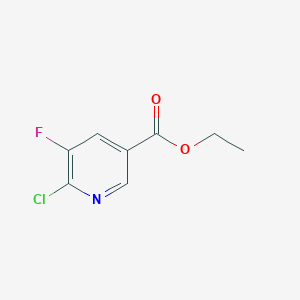
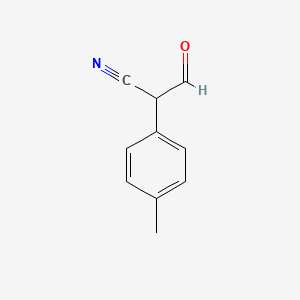
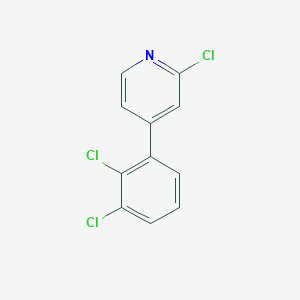
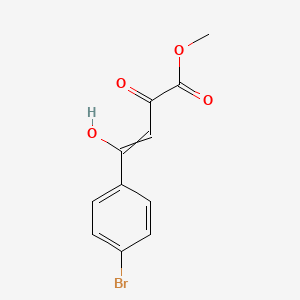
![methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B11724050.png)

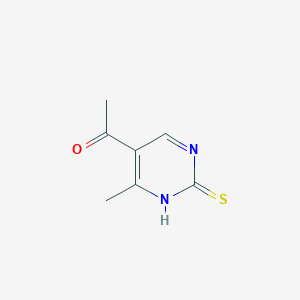

![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
![ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate](/img/structure/B11724070.png)
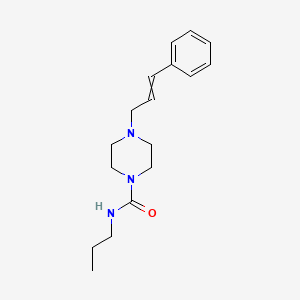
![3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B11724078.png)
